molecular formula C11H15NO3 B059484 (R)-N-(1,4-dihydroxybutan-2-yl)benzamide CAS No. 1245643-19-9

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Cat. No. B059484
M. Wt: 209.24 g/mol
InChI Key: HDOSGIOHZHZDEH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide, also known as L-3,4-dihydroxybutanoyl-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a chiral molecule that has been found to have potential applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the treatment of various diseases. One limitation of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its limited availability. It is a chiral compound that requires a complex synthesis method, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on (R)-N-(1,4-dihydroxybutan-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods to increase its availability for lab experiments. Additionally, future research could focus on the development of derivatives of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide to improve its potency and selectivity.

Synthesis Methods

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of L-phenylalanine methyl ester with diacetyl tartaric anhydride to produce (R)-N-(1,4-dihydroxybutan-2-yl)benzamideoxybutanoyl-phenylalanine methyl ester. This compound is then treated with hydrochloric acid to obtain (R)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Scientific Research Applications

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

1245643-19-9

Product Name

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1

InChI Key

HDOSGIOHZHZDEH-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCO)CO

SMILES

C1=CC=C(C=C1)C(=O)NC(CCO)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCO)CO

synonyms

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Origin of Product

United States

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